H-D-Dap(boc)-OH

Übersicht

Beschreibung

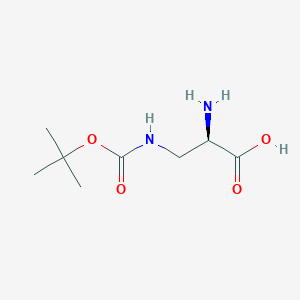

H-D-Dap(boc)-OH: is a derivative of 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is commonly used in peptide synthesis due to its ability to introduce a protected diamino acid into peptide chains. The boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of H-D-Dap(boc)-OH typically begins with 2,3-diaminopropionic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The free amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Coupling Reactions: H-D-Dap(boc)-OH can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Coupling: Carbodiimides in the presence of a coupling additive like N-hydroxysuccinimide (NHS).

Major Products:

Deprotection: 2,3-diaminopropionic acid.

Substitution: Various substituted derivatives of 2,3-diaminopropionic acid.

Coupling: Peptides containing the 2,3-diaminopropionic acid residue.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis:

H-D-Dap(boc)-OH serves as a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide coupling reactions, facilitating the introduction of complex functionalities into peptide chains. This characteristic makes it particularly valuable for synthesizing peptides with specific bioactivities.

Comparison with Similar Compounds:

| Compound | Key Features |

|---|---|

| H-D-Dap(boc)-OMe | Methyl ester derivative; different solubility |

| H-D-Dap(boc)-OBzl | Benzyl ester derivative; offers varying protection profiles |

| This compound | Unique due to its Boc group; enables complex peptide synthesis |

Biological Applications

Protein Engineering:

In protein engineering, this compound is used to design proteins with specific functionalities such as enzyme inhibitors or receptor agonists. The incorporation of this compound into proteins can enhance their stability and bioavailability.

Antitumor Activity:

Recent studies have shown that derivatives of H-D-Dap exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tubulin polymerization.

Medical Applications

Drug Development:

this compound is utilized in developing peptide-based therapeutics. Its incorporation into drug candidates can improve pharmacokinetic properties, leading to enhanced efficacy and reduced side effects.

Case Study:

A study demonstrated the synthesis of a peptide incorporating this compound that showed significant activity against a specific cancer type, highlighting its potential in targeted therapy.

Industrial Applications

Biotechnology:

In biotechnological applications, this compound is employed in producing bioconjugates and specialty chemicals. Its ability to serve as a versatile building block facilitates the development of novel biomaterials and therapeutic agents.

Wirkmechanismus

Mechanism: H-D-Dap(boc)-OH acts as a building block in peptide synthesis. The boc group protects the amino functionality, allowing for selective deprotection and further functionalization. The free amine can participate in various chemical reactions, enabling the synthesis of complex peptides and proteins.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides and proteins synthesized using this compound can interact with various biological targets, such as enzymes, receptors, and other proteins.

Vergleich Mit ähnlichen Verbindungen

H-D-Dap(boc)-OMe: A methyl ester derivative of H-D-Dap(boc)-OH, used in similar applications but with different solubility and reactivity properties.

H-D-Dap(boc)-OBzl: A benzyl ester derivative, offering different protection and deprotection profiles.

Uniqueness: this compound is unique due to its specific protection group (boc) and its ability to introduce a diamino acid residue into peptides. This allows for versatile functionalization and the synthesis of complex peptide structures.

Biologische Aktivität

H-D-Dap(boc)-OH, or N-Boc-2,3-diaminopropanoic acid, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

This compound has the molecular formula C8H16N2O4 and a molecular weight of 188.23 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which can be removed to yield the free amine for further reactions.

Synthesis Overview:

- Starting Material: Fmoc-L-DAP(Boc)-OH is treated with trifluoroacetic acid (TFA) to selectively remove the Boc group.

- Coupling Reaction: The resulting product can be coupled with various nucleobases or other functional groups using coupling agents like HATU/DIEA.

- Final Product: The synthesis typically yields high purity and yield, making it suitable for biological applications.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to this compound. For instance, derivatives of H-D-Dap have shown promising antiproliferative effects against various cancer cell lines.

- Mechanism of Action: The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and modulation of apoptotic pathways involving Bcl-2 and p53 proteins .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. Research indicates that these compounds can exhibit significant antibacterial effects against a range of pathogenic bacteria.

- Case Study: A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Cell Line/Organism | IC50/MIC (µM) |

|---|---|---|---|

| This compound | Antitumor | L1210 leukemia cells | 0.03 |

| This compound | Antimicrobial | Staphylococcus aureus | 5.0 |

| This compound | Antitumor | DU-145 prostate cancer | 0.5 |

Case Studies

-

Antitumor Efficacy in Lung Cancer:

A study demonstrated that derivatives of H-D-Dap could induce apoptosis in small cell lung cancer (SCLC) models by phosphorylating Bcl-2, leading to enhanced tumor cell death . -

Antimicrobial Testing:

Various derivatives were tested against common bacterial strains, showing significant inhibition comparable to traditional antibiotics, thus highlighting their potential use in treating infections .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259825-43-9 | |

| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.